2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-1,3,4-thiadiazole
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Overview
Description
2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-1,3,4-thiadiazole is a heterocyclic compound that contains both a thiadiazole and a furo[3,4-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-1,3,4-thiadiazole typically involves the formation of the thiadiazole ring followed by the construction of the furo[3,4-c]pyrrole system. One common method involves the reaction of a suitable hydrazine derivative with carbon disulfide to form the thiadiazole ring, which is then cyclized with a suitable dihydrofuran derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can yield amines .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antimicrobial properties
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be due to its ability to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation . Its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea have shown similar biological activities.
Oxadiazole Derivatives: Compounds containing the 1,3,4-oxadiazole ring system have also been studied for their antimicrobial and anticancer properties.
Uniqueness
2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-1,3,4-thiadiazole is unique due to its combination of the thiadiazole and furo[3,4-c]pyrrole ring systems, which may confer unique electronic and steric properties that enhance its biological activity and make it a valuable scaffold for drug development .
Properties
IUPAC Name |
5-(1,3,4-thiadiazol-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-6-3-12-4-7(6)2-11(1)8-10-9-5-13-8/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXRWVPMOOSXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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